![molecular formula C25H24Br2FN3O B1621890 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol CAS No. 607393-54-4](/img/structure/B1621890.png)
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is a complex organic compound that features a carbazole core substituted with bromine atoms, a fluorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
N-Alkylation: The brominated carbazole is then alkylated with a suitable alkyl halide to introduce the propanol group.
Piperazine Substitution: The intermediate product is reacted with 4-(4-fluorophenyl)piperazine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the propanol group to a propyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or carboxylic acid, while substitution of the bromine atoms could yield a variety of substituted carbazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propan-2-ol
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-methyl-phenyl)-piperazin-1-yl]-propan-2-ol
Uniqueness
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
607393-54-4 |
|---|---|
Molecular Formula |
C25H24Br2FN3O |
Molecular Weight |
561.3 g/mol |
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H24Br2FN3O/c26-17-1-7-24-22(13-17)23-14-18(27)2-8-25(23)31(24)16-21(32)15-29-9-11-30(12-10-29)20-5-3-19(28)4-6-20/h1-8,13-14,21,32H,9-12,15-16H2 |
InChI Key |
DQZDNDPDJPCEBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


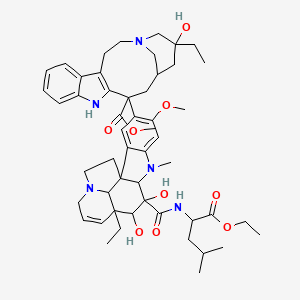
![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)
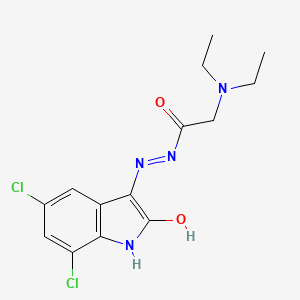
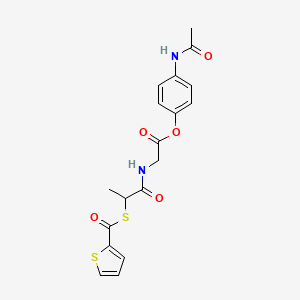
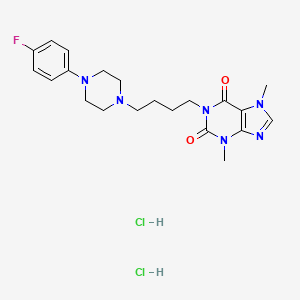
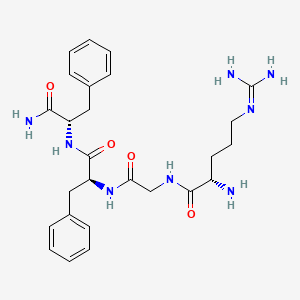

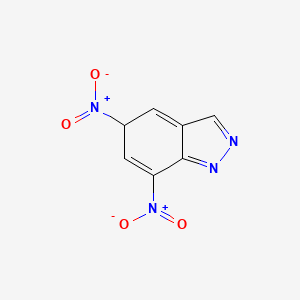
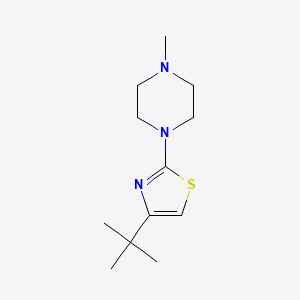
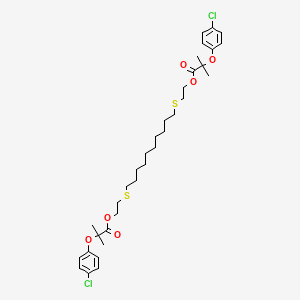

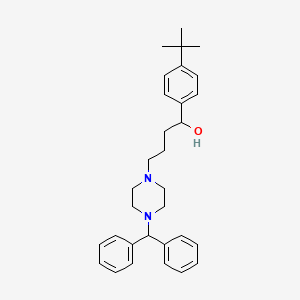
![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)

